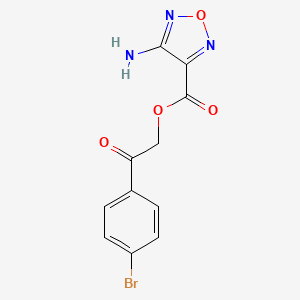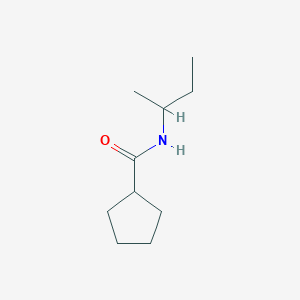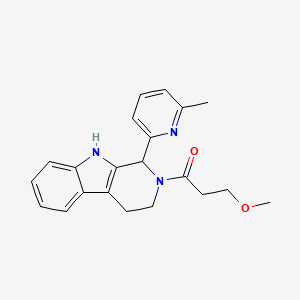![molecular formula C26H25N3O2 B6077377 {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6077377.png)
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone, also known as BPNM, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. BPNM is a synthetic compound that belongs to the class of benzimidazole derivatives and has been found to exhibit promising anti-cancer and anti-inflammatory properties.
作用機序
The mechanism of action of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone is not fully understood, but it has been proposed that {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone induces apoptosis in cancer cells by activating the mitochondrial apoptotic pathway. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival (Li et al., 2019).
Biochemical and Physiological Effects
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has been found to exhibit cytotoxic effects on cancer cells by inducing cell cycle arrest and apoptosis. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has also been found to inhibit the production of pro-inflammatory cytokines, which could potentially be beneficial in the treatment of inflammatory diseases. However, the biochemical and physiological effects of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone on normal cells and tissues have not been fully elucidated.
実験室実験の利点と制限
One advantage of using {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has also been found to exhibit promising anti-cancer and anti-inflammatory properties, which could potentially be useful in the development of new therapeutic agents. However, one limitation of using {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in the treatment of diseases.
将来の方向性
There are several future directions for research on {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone. One direction is to further elucidate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to investigate the biochemical and physiological effects of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone on normal cells and tissues, which could provide insights into its safety and toxicity. Additionally, further studies are needed to investigate the efficacy of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone in animal models and clinical trials, which could provide insights into its potential use in the treatment of diseases.
Conclusion
In conclusion, {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone is a synthetic compound that exhibits promising anti-cancer and anti-inflammatory properties. The synthesis of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone involves the condensation reaction of 1-naphthylamine and 3-(1H-benzimidazol-1-yl)propanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has been found to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. However, the mechanism of action of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone is not fully understood, and further research is needed to investigate its potential therapeutic applications.
合成法
The synthesis of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone involves the condensation reaction of 1-naphthylamine and 3-(1H-benzimidazol-1-yl)propanoic acid, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the acylation of the reduced intermediate with piperidin-3-ylcarbonyl chloride. The chemical structure of {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone is shown in Figure 1.
科学的研究の応用
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. In a study conducted by Zhang et al. (2018), {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone was shown to inhibit the growth of human hepatocellular carcinoma cells by inducing cell cycle arrest and apoptosis. Another study by Wang et al. (2019) demonstrated that {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone could inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell migration and invasion. {1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Li et al., 2019).
特性
IUPAC Name |
3-(benzimidazol-1-yl)-1-[3-(naphthalene-1-carbonyl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c30-25(14-16-29-18-27-23-12-3-4-13-24(23)29)28-15-6-9-20(17-28)26(31)22-11-5-8-19-7-1-2-10-21(19)22/h1-5,7-8,10-13,18,20H,6,9,14-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKZRJDWCDCRCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCN2C=NC3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}(1-naphthyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-isopropylphenoxy)propanoyl]morpholine](/img/structure/B6077298.png)
![2-(4-methoxyphenyl)-N-(3-methyl-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylbutyl)acetamide](/img/structure/B6077301.png)
![ethyl 4-{[2-(4-fluorobenzyl)-4-morpholinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6077307.png)
![methyl 1-(2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinecarboxylate](/img/structure/B6077308.png)

![2-{N-[4-(1-naphthylmethyl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B6077322.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B6077329.png)


![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6077364.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-2-thiophenecarboxamide](/img/structure/B6077388.png)
![3-methyl-N-1-naphthyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6077396.png)
![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-piperidinol](/img/structure/B6077404.png)